4-Bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazole
Overview
Description
“4-Bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazole” is a chemical compound with the CAS Number: 108354-41-2 . It has a molecular weight of 223.5 and its IUPAC name is this compound . The compound is solid at room temperature .
Synthesis Analysis
The synthesis of “this compound” involves a multistage process. The reaction of 4-bromo-1-(2-chloroethyl)-1H-pyrazole (27) obtained in the first step with PhSeNa or Na2Se formed in situ was proposed .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula: C6 H8 Br Cl N2 . The InChI code for this compound is 1S/C6H8BrClN2/c1-5-6(7)4-9-10(5)3-2-8/h4H,2-3H2,1H3 and the InChI key is KJCYVWIWEBDDBA-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 223.5 .Scientific Research Applications
Palladium Complex Synthesis and Catalytic Applications
The compound 4-bromo-1-(2-chloroethyl)-1H-pyrazole is integral in synthesizing palladium(II) complexes, which have shown significant efficiency in catalyzing Suzuki-Miyaura coupling reactions, with yields up to 96%. These complexes are also used as single source precursors for the synthesis of palladium and selenium nanoparticles, which themselves play a crucial role in catalysis, including Suzuki coupling reactions (Sharma et al., 2013).
Nanoparticle Synthesis
The reactions of 4-bromo-1-(2-chloroethyl)-1H-pyrazole with in situ generated sodium salts have led to the development of chalcogenolato-bridged dinuclear palladium(II) complexes. These complexes are pivotal in synthesizing palladium chalcogenide nanoparticles, highlighting a novel method for preparing nano-sized phases of palladium-sulfide. These nanoparticles have potential applications in various fields, including catalysis and material science (Sharma et al., 2015).
Halogenation and Functionalization of Pyrazoles
The compound has been used as a precursor in the halogenation of pyrazoles, leading to the creation of 4-chloro derivatives. These derivatives serve as intermediates in further chemical transformations, illustrating the compound's role in synthetic organic chemistry and the functionalization of pyrazole scaffolds for various applications, including the development of new pharmaceuticals and materials (Franssen et al., 1987).
Ligand Synthesis for Metal Complexes
Pyrazole-containing compounds, including 4-bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazole, have been utilized to stabilize metal complexes as pre-catalysts in cross-coupling reactions. This underscores the compound's significance in the synthesis of ligands that fine-tune the electronic and steric properties of metal complexes, which are crucial for their catalytic efficiency and selectivity (Ocansey et al., 2018).
Mechanism of Action
Target of Action
It is known that pyrazole derivatives can interact with various biological targets, including enzymes and receptors, depending on their chemical structure .
Mode of Action
It is known that bromopyrazoles can act as inhibitors of certain enzymes . The bromine atom in the pyrazole ring can form a halogen bond with the amino acid residues in the active site of the enzyme, thereby inhibiting its activity .
Biochemical Pathways
It is known that pyrazole derivatives can influence various biochemical pathways depending on their target of action .
Pharmacokinetics
It is known that the bromine atom in the pyrazole ring can potentially enhance the lipophilicity of the compound, which may influence its absorption and distribution .
Result of Action
It is known that pyrazole derivatives can have various biological effects, including anti-inflammatory, antiviral, and anticancer activities, depending on their chemical structure and target of action .
Biochemical Analysis
Biochemical Properties
4-Bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazole plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with liver alcohol dehydrogenase, inhibiting its activity . This interaction is crucial as it affects the enzyme’s ability to catalyze the oxidation of alcohols. Additionally, this compound can form complexes with various proteins, influencing their structural conformation and function .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to inhibit oxidative phosphorylation, ATP exchange reactions, and calcium uptake in cells . These effects can lead to alterations in cellular metabolism and energy production. Furthermore, this compound can influence cell signaling pathways and gene expression, potentially leading to changes in cell function and behavior .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been shown to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have indicated that this compound can degrade over time, leading to a decrease in its inhibitory activity . Long-term exposure to the compound can result in sustained alterations in cellular metabolism and function .
Properties
IUPAC Name |
4-bromo-1-(2-chloroethyl)-5-methylpyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrClN2/c1-5-6(7)4-9-10(5)3-2-8/h4H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJCYVWIWEBDDBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1CCCl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00651076 | |
Record name | 4-Bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00651076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108354-41-2 | |
Record name | 4-Bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00651076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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